REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[CH:4][C:3]=1[I:10].[NH2:11][C:12]1[C:13]([CH3:21])=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[CH:15]2>CCO.[O-]S([O-])(=O)=O.[Na+].[Na+]>[I:10][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([C:2]=1[NH:11][C:12]1[C:13]([CH3:21])=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[CH:15]2)[C:8]#[N:9] |f:3.4.5|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1C#N)I
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C2C=CNC2=CC1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 days
|
Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
The precipitated solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NC=C(C#N)C1NC=1C(=C2C=CNC2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |